molecular formula C11H7ClN2 B2586762 2-chloro-9H-pyrido[2,3-b]indole CAS No. 26869-12-5

2-chloro-9H-pyrido[2,3-b]indole

Cat. No.: B2586762
CAS No.: 26869-12-5
M. Wt: 202.64
InChI Key: KKTJYGKCUULHIN-UHFFFAOYSA-N
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Description

Contextualization of the Pyrido[2,3-b]indole Core Scaffold

The pyrido[2,3-b]indole ring system, commonly known as α-carboline, is a tricyclic heterocyclic compound consisting of a pyridine (B92270) ring fused to an indole (B1671886) moiety. This aromatic structure is a key building block in a multitude of natural products and synthetic molecules. researchgate.netnih.gov The indole nucleus itself is a prominent feature in numerous biologically active compounds, and its fusion with a pyridine ring to form the carboline structure expands its chemical diversity and biological applications. nih.govresearchgate.net The arrangement of the nitrogen atoms within the carboline framework can vary, leading to four isomers: α-, β-, γ-, and δ-carbolines, each with distinct chemical and pharmacological properties. nih.gov

The α-carboline scaffold is of particular interest due to its presence in various biologically active natural products and its utility as a versatile synthetic intermediate. researchgate.netsemanticscholar.org Its rigid, planar structure provides a well-defined three-dimensional orientation for substituents, which is a desirable feature in the design of molecules that can interact with specific biological targets. nih.gov

Research Significance of the Pyrido[2,3-b]indole Nucleus in Contemporary Chemical and Biological Sciences

The pyrido[2,3-b]indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.netresearchgate.net These activities include potential applications as anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.net The significance of this structural motif is underscored by the extensive research dedicated to the synthesis and biological evaluation of its derivatives. researchgate.netresearchgate.net

The development of novel synthetic methodologies to construct and functionalize the α-carboline core is an active area of research. rsc.orgorganic-chemistry.org These methods aim to provide efficient access to a diverse library of α-carboline derivatives for biological screening. The ability to introduce various substituents at different positions of the pyrido[2,3-b]indole ring system allows for the fine-tuning of its pharmacological properties. researchgate.net For instance, the introduction of a chlorine atom at the 2-position, as in 2-chloro-9H-pyrido[2,3-b]indole, can significantly alter the electronic properties and reactivity of the molecule, potentially leading to new biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTJYGKCUULHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro 9h Pyrido 2,3 B Indole

Direct Synthetic Routes to 2-chloro-9H-pyrido[2,3-b]indole

The synthesis of this compound can be approached through methods that first construct the core tricyclic system, followed by a targeted chlorination step, or by incorporating the chloro-substituent during the ring formation process.

Cyclization Reactions for Pyrido[2,3-b]indole Ring System Construction

The formation of the fundamental 9H-pyrido[2,3-b]indole structure is a critical first step. Various cyclization strategies have been developed to achieve this, often involving the construction of the pyridine (B92270) ring onto a pre-existing indole (B1671886) core.

One efficient method involves the palladium-catalyzed amidation and subsequent cyclization. rsc.org For instance, the reaction of N-(3-acetyl-1-(substituted)-1H-indol-2-yl)amides with a strong base like potassium tert-butoxide (t-BuOK) in THF at elevated temperatures can yield the pyrido[2,3-b]indole core. rsc.org Another powerful approach is the Fischer indole synthesis, a classic method that can be adapted to create the tricyclic indole system from appropriate precursors. nih.gov

More contemporary methods include transition metal-catalyzed cascade reactions. A vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile (B23982) with enones or chalcones provides an efficient route to pyrido[2,3-b]indole derivatives under mild conditions. benthamdirect.com This method is noted for its good substrate tolerance and high yields, particularly for N-unprotected products. benthamdirect.com Rhodium-catalyzed [4+2] cycloaddition reactions between indoles and in situ generated aza-[4C] synthons from 1-sulfonyl-1,2,3-triazoles also offer rapid access to this valuable scaffold. researchgate.net These modern catalytic approaches often feature operational simplicity and the ability to construct complex structures efficiently. benthamdirect.comresearchgate.net

Cyclization Method Key Reagents Catalyst/Conditions Reference
Intramolecular CyclizationN-(3-acetyl-1-(substituted)-1H-indol-2-yl)amidest-BuOK, THF, 110 °C rsc.org
Cascade Cyclization2-(2-aminophenyl)acetonitrile, Enones/ChalconesVCl₃ benthamdirect.com
[4+2] CycloadditionIndoles, 1-Sulfonyl-1,2,3-triazolesRhodium catalyst researchgate.net
Fischer Indole SynthesisPhenylhydrazine derivatives, Cyclic ketonesAcid (e.g., MsOH) nih.gov

Halogenation and Chloro-Substitution Strategies at C-2 Position

Once the 9H-pyrido[2,3-b]indole (α-carboline) core is synthesized, direct halogenation is a common strategy to introduce the chlorine atom at the C-2 position. The regioselectivity of this reaction is crucial.

For indole systems in general, the site of halogenation can be directed by the presence and nature of protecting groups on the indole nitrogen. organic-chemistry.org For instance, an electron-withdrawing group on the nitrogen of an indole can promote mild C-2 chlorination using a stoichiometric halide and an oxidizing agent like Oxone. organic-chemistry.org This approach offers a green and efficient method, avoiding more hazardous traditional halogenating agents. organic-chemistry.org

In a more targeted study, 2-(trifluoromethyl)-1H-indole was successfully chlorinated at the C-3 position using N-chlorosuccinimide (NCS) in THF, with a catalytic amount of TMSCl to initiate the reaction. nih.gov While this example is on a modified indole, it highlights the utility of N-halosuccinimides as effective halogenating agents for indole scaffolds. The reactivity and regioselectivity can be sensitive to the specific substrate and reaction conditions. nih.gov Enzymatic halogenation is also an emerging green alternative, though its application to this specific scaffold requires further investigation. nih.gov

Halogenation Reagent Substrate Type Key Conditions Outcome Reference
Oxone / HalideN-protected indoles (with EWG)AcetonitrileSelective C-2 halogenation organic-chemistry.org
N-Chlorosuccinimide (NCS)2-(trifluoromethyl)-1H-indoleTHF, TMSCl (cat.)C-3 chlorination nih.gov

Synthesis of this compound Derivatives and Analogs

The this compound core is a versatile building block for creating a library of new chemical entities through functionalization at various positions and construction of more complex molecular architectures.

Functionalization Strategies at Nitrogen (N-9) and Carbon Positions (e.g., C-3)

The nitrogen at the N-9 position and the carbon at the C-3 position are common sites for derivatization. The N-9 position can be readily functionalized through alkylation or arylation reactions, typically by deprotonation with a suitable base followed by reaction with an electrophile.

Functionalization at carbon positions, such as C-3, can be more complex. For related indole systems, direct C-H functionalization is a powerful tool. beilstein-journals.org For example, palladium-catalyzed direct amination at the C-3 position of indoles has been achieved using carbon monoxide as a reductant for nitroalkenes. beilstein-journals.org While not demonstrated specifically on this compound, these methods suggest potential pathways for its derivatization. The chlorine atom at C-2 also serves as a handle for cross-coupling reactions, although this falls slightly outside the scope of direct functionalization of the parent chloro-compound's C-H or N-H bonds.

A study on 3-substituted β-carbolines (isomeric pyrido[3,4-b]indoles) demonstrated a two-step process involving N-oxidation with m-CPBA, followed by rearrangement in acetic anhydride (B1165640) to yield β-carbolinones, showcasing a transformation pathway for the pyridine ring. nih.gov

Construction of Hybrid Compounds and Fused Heterocyclic Systems

The pyrido[2,3-b]indole skeleton can be incorporated into larger, more complex structures. This can involve creating hybrid molecules where the core is linked to another distinct chemical moiety or constructing new rings fused to the existing tricyclic system.

For instance, the synthesis of pyrrolo[3,4-b]indol-3-one derivatives has been achieved starting from 5-chloro-3-formyl indole-2-carboxylate, which undergoes intramolecular coupling to form the fused system. nih.gov Similarly, the synthesis of 1H-pyrido[3,4-b]indol-1-ones from 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrates the cyclization of a side chain to form an additional fused ring. nih.gov These examples, while based on isomeric or related indole precursors, illustrate the general strategies of intramolecular cyclization to build fused heterocyclic systems.

Mechanochemical and Green Chemistry Approaches in Pyrido[2,3-b]indole Synthesis

Modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient processes. Green chemistry principles are being applied to the synthesis of heterocyclic compounds like pyrido[2,3-b]indoles.

Microwave-assisted synthesis represents one such green approach. The reaction of alkylpyridinium salts with enaminones under microwave irradiation has been used to produce fluorescent pyrido[2,3-b]indolizines, a related fused system. mdpi.com This method often leads to shorter reaction times and can be performed in benign solvents. mdpi.com

Mechanochemistry, which involves reactions conducted by grinding solids together, often in the absence of a solvent, is another key area of green chemistry. A piezoelectric-driven mechanochemical system using ball milling has been developed for the Sandmeyer reaction to synthesize aryl halides, showcasing a sustainable, solvent-minimized pathway for halogenation. acs.org While not yet specifically applied to the synthesis of this compound, this highlights the potential of mechanochemistry in the halogenation steps required for its synthesis. acs.org The use of Oxone-halide systems for the halogenation of indoles also aligns with green chemistry principles by avoiding toxic reagents and reducing waste. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-chloro-9H-pyrido[2,3-b]indole by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from its structure and data on related α-carboline derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show signals corresponding to the six aromatic protons and the single N-H proton. The protons on the pyridine (B92270) and benzene (B151609) rings will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns dictated by their electronic environment and proximity to the nitrogen atoms and the chlorine substituent. The N-H proton of the indole (B1671886) ring is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the 11 carbon atoms in the molecule. The spectrum is expected to show distinct signals for each carbon, with their chemical shifts indicating their environment (e.g., carbons bonded to nitrogen or chlorine). The presence of the chlorine atom will influence the chemical shift of the carbon to which it is attached (C2).

A commercial supplier confirms that the NMR spectrum of this compound conforms to its expected structure, though the specific data is proprietary myskinrecipes.com.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Number of Protons Multiplicity Assignment
>10.0 1H br s N9-H
8.3 - 8.5 1H d H4
8.0 - 8.2 1H d H5
7.2 - 7.6 3H m H3, H6, H7

¹³C NMR (in CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
145 - 155 C2, C4a, C9a
135 - 145 C5a
115 - 130 C3, C4, C5, C6, C7, C8

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum provides a unique "fingerprint" for the molecule. While the full experimental spectrum is not publicly available, the characteristic absorption bands can be predicted based on the molecule's constituent bonds myskinrecipes.com.

Key expected vibrational frequencies include:

N-H Stretching: A moderate to sharp band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole moiety.

Aromatic C-H Stretching: Multiple sharp bands just above 3000 cm⁻¹ are characteristic of the C-H bonds on the fused aromatic rings.

C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region result from the stretching vibrations within the pyridine and benzene rings.

C-Cl Stretching: The presence of the chloro-substituent is expected to give rise to a strong absorption in the lower wavenumber region, typically around 580-780 cm⁻¹ docbrown.info.

Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Indole N-H
3000 - 3100 C-H Stretch Aromatic C-H
1500 - 1650 C=C & C=N Stretch Aromatic Rings

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₇ClN₂, the exact molecular weight is 202.64 g/mol myskinrecipes.com.

In a mass spectrum, the most critical information is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) at m/z 202 and 204, with a relative intensity ratio of approximately 3:1 docbrown.infodocbrown.info.

The fragmentation pattern, induced by electron impact, provides further structural clues. While a specific experimental spectrum is not available, plausible fragmentation pathways for the pyrido[2,3-b]indole core can be proposed. Common fragmentation for similar heterocyclic systems involves the loss of small, stable molecules or radicals nih.gov.

Predicted Mass Spectrometry Data for this compound

m/z Value Ion Description
202/204 [C₁₁H₇ClN₂]⁺ Molecular ion peak (M⁺, M+2) showing 3:1 isotopic pattern
167 [C₁₁H₇N₂]⁺ Loss of Cl radical
166 [C₁₁H₆N₂]⁺ Loss of HCl

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The 9H-pyrido[2,3-b]indole (α-carboline) scaffold is known to be a fluorophore, and its derivatives are often fluorescent nih.govresearchgate.net.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show multiple absorption bands in the UV region, characteristic of its extended π-conjugated system. The indole moiety itself typically shows absorption peaks around 270-290 nm researchgate.net. The fusion of the pyridine ring and the presence of the chlorine atom as an auxochrome will likely cause shifts in these absorption maxima compared to the parent indole or α-carboline structures.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The emission properties, including quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment nih.govbeilstein-journals.orgnih.gov. The introduction of a halogen atom like chlorine can sometimes decrease the fluorescence quantum yield through the "heavy-atom effect," which promotes intersystem crossing to the triplet state.

Studies on various derivatives of 9H-pyrido[2,3-b]indole have shown that their photophysical properties can be finely tuned by substituents, highlighting the potential for these compounds in applications like fluorescent probes nih.govresearchgate.net.

Theoretical and Computational Chemistry Investigations of 2 Chloro 9h Pyrido 2,3 B Indole

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. For the pyrido[2,3-b]indole scaffold, these methods provide insights into its stability, reactivity, and electronic characteristics, which are crucial for designing new therapeutic agents.

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to solve the electronic structure of molecules. DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost. Ab initio methods, while more computationally intensive, can provide highly accurate results. For related α-carboline and β-carboline systems, these calculations are used to optimize the molecular geometry and predict vibrational frequencies, forming the basis for further analysis. mdpi.com Theoretical calculations on newly synthesized 9H-pyrido[2,3-b]indole derivatives have been performed to understand their ground and excited state properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. While no specific HOMO-LUMO data exists for 2-chloro-9H-pyrido[2,3-b]indole, studies on related heterocyclic systems routinely employ FMO analysis to rationalize their biological activities.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound was not found.

Parameter Energy (eV)
HOMO Energy -
LUMO Energy -
Energy Gap (ΔE) -

Electrostatic Potential Surface (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For drug design, MEP maps help identify key pharmacophoric features, such as hydrogen bond acceptors and donors. A comparative molecular field analysis (CoMFA), which relies on electrostatic fields, has been used to study the structure-activity relationships of β-carboline analogs. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques for predicting how a ligand (like this compound) might interact with a biological target, such as a protein receptor.

Ligand-Target Recognition and Binding Mode Prediction (e.g., CDK-5, GABAₐ receptor)

Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and binding affinity. This process is crucial for structure-based drug design. Although no docking studies were found for this compound with Cyclin-Dependent Kinase 5 (CDK-5) or the GABAₐ receptor, related α-carboline derivatives have been investigated as kinase inhibitors. For instance, docking analyses have been performed on azacarbazole compounds to predict their binding mode within the active site of the Anaplastic Lymphoma Kinase (ALK). acs.org These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. acs.org Similarly, computational studies on β-carbolines have explored their binding to targets like Monoamine Oxidase A (MAO-A). mdpi.com

Table 2: Hypothetical Molecular Docking Results This table is for illustrative purposes only, as specific data for this compound was not found.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
CDK-5 - -
GABAₐ Receptor - -

Conformational Analysis and Energetic Stability Assessment

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a semi-flexible molecule like this compound, understanding its preferred conformation is vital, as only specific conformations may be able to bind to a biological target. This analysis is typically performed using molecular mechanics or quantum chemistry methods to calculate the potential energy as a function of bond rotations. The resulting data helps in assessing the energetic stability of different conformers and provides a foundation for more accurate molecular docking studies. While specific conformational analyses for the 2-chloro derivative are not documented in the search results, such studies are a standard component of computational drug discovery pipelines. nih.gov

Mechanistic Studies of Molecular and Biological Interactions

Nucleic Acid Interaction Mechanisms

There is no specific information available in the search results detailing the DNA binding modes of 2-chloro-9H-pyrido[2,3-b]indole. While some substituted 9H-pyrido[2,3-b]indole derivatives have been investigated as fluorescence probes that bind to the DNA helix via a groove binding mode, these studies did not include the 2-chloro variant. nih.gov Related planar aromatic structures, such as certain quinazoline (B50416) derivatives, are known to interact with DNA through both intercalation and groove binding, but this is a general characteristic of the structural class and not specific data for this compound. nih.gov

No studies documenting the formation of covalent adducts between this compound and DNA bases like deoxyguanosine were found in the provided search results. This is in stark contrast to its amino analog, 2-amino-9H-pyrido[2,3-b]indole (AαC), which is known to be metabolically activated to electrophilic intermediates that form covalent adducts, primarily at the C8-position of deoxyguanosine (dG-C8-AαC). nih.govnih.govoup.commdpi.comnih.gov

Receptor Binding Dynamics and Ligand-Induced Conformational Changes (e.g., 5-Hydroxytryptamine Receptor, CFTR)

No data was found concerning the receptor binding dynamics or ligand-induced conformational changes associated with this compound for receptors such as the 5-hydroxytryptamine receptor or the Cystic Fibrosis Transmembrane conductance Regulator (CFTR).

Cellular Pathway Perturbation Studies (Non-Clinical Focus)

Studies into how this compound perturbs cellular pathways are crucial for understanding its mechanism of action at a subcellular level. This section explores its influence on cell cycle regulation and the synthesis of essential macromolecules.

Currently, there is a lack of specific research findings detailing the direct effects of this compound on cell cycle regulation and checkpoint modulation. No available studies have investigated whether this compound induces cell cycle arrest at specific phases, such as the G2/M checkpoint, or its impact on the proteins that govern these processes.

There is no specific information available from research studies regarding the impact of this compound on macromolecular synthesis. Consequently, its potential to inhibit processes such as protein synthesis has not been documented.

Structure Activity Relationship Sar Elucidations for Mechanistic Insights

Influence of Substituent Variations on Binding Affinity and Selectivity

The nature and position of substituents on the 9H-pyrido[2,3-b]indole core and its analogues play a pivotal role in determining their binding affinity and selectivity for various biological targets. Research on related pyridoindole and indole (B1671886) structures provides significant insights into these relationships.

In studies on the related pyrido[3,4-b]indole scaffold, substitutions at various positions have been shown to significantly modulate biological activity. For instance, in a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives evaluated for anti-leishmanial activity, specific substitutions on the C1-phenyl ring were critical. nih.gov The presence of methoxy (B1213986) or chloro groups at the para position of this phenyl ring was found to be favorable for activity against Leishmania infantum. nih.gov Similarly, for activity against Leishmania donovani, para-methoxy and both para- and meta-chloro substitutions were beneficial. nih.gov Further investigations into pyrido[3,4-b]indoles as anticancer agents revealed that a 1-naphthyl group at the C1 position combined with a methoxy group at the C6 position resulted in the highest potency. researchgate.net Conversely, the introduction of a methyl group at the N9 position was found to disrupt binding interactions, likely by interfering with hydrogen bond formation. researchgate.net

Work on other indole-based compounds also highlights key principles. For a series of indole-2-carboxylates acting as antagonists at the glycine (B1666218) binding site, a quantitative structure-activity relationship (QSAR) analysis was performed on substituents attached to a C-3 side chain. nih.govscilit.com This analysis suggested that binding affinity decreases with increased lipophilicity and steric bulk of the substituents on a terminal phenyl ring. nih.govscilit.com In contrast, the presence of electron-donating groups at the para position of this ring enhanced binding affinity. nih.govscilit.com This indicates that the terminal phenyl ring likely occupies a non-hydrophobic pocket of limited size within the receptor. nih.govscilit.com

The electronic effects of substituents are a recurring theme. Hammett correlations for the coupling of aryldiazonium salts with various indoles showed linear relationships, confirming the importance of the electronic properties of substituents in influencing reactivity and, by extension, biological interactions. researchgate.net The size of halogen substituents can also be a critical factor; while fluoro and chloro substituents have similar reactivity, their difference in size can influence molecular stacking and conformation. rsc.org

Table 1: Influence of Substituent Variations on Biological Activity of Pyridoindole Analogs

Scaffold Target/Activity Favorable Substitutions Unfavorable Substitutions Source(s)
9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole Anti-leishmanial p-Methoxy, p-chloro, m-chloro on C1-phenyl - nih.gov
9H-Pyrido[3,4-b]indole Anticancer 1-Naphthyl at C1; 6-Methoxy N9-Methyl researchgate.net
Indole-2-carboxylate Glycine Site Antagonism Electron-donating groups at para-position of C3-side chain phenyl ring Lipophilic and sterically bulky groups nih.gov, scilit.com

Role of Core Scaffold Modifications in Molecular Recognition and Functional Modulation

Modifications to the core heterocyclic scaffold of pyrido[2,3-b]indole and related structures are fundamental to their interaction with biological targets and their resulting functional effects. Changes in the size, shape, and flexibility of the core can lead to significant shifts in potency and selectivity.

The degree of saturation within the pyridine (B92270) ring of the pyridoindole system is another key modification. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, a reduced form of the pyridoindole scaffold, was identified as a novel and promising chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. acs.org This highlights that altering the planarity and flexibility of the scaffold can open up interactions with entirely new classes of biological targets.

Introducing functional groups directly into the core ring system can also fundamentally alter activity. For example, the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives introduces a carbonyl group into the pyridine ring. mdpi.com This modification changes the electronic properties and hydrogen bonding capabilities of the core structure, leading to a new class of compounds with distinct properties. mdpi.com The discrepancy sometimes observed between high binding affinity and lower functional inhibition suggests that factors beyond simple target binding, such as the accessibility of the binding pocket or the contribution of secondary interactions, are influenced by the core scaffold's characteristics. nih.gov

Stereochemical Principles Governing Biological Potency and Specificity

Stereochemistry is a critical determinant of biological activity, as biomolecules like receptors and enzymes are chiral environments. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a target site with the correct orientation and affinity.

While specific stereochemical studies on 2-chloro-9H-pyrido[2,3-b]indole are not widely documented, research on structurally related compounds underscores the importance of this principle. In the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, the introduction of substituents often creates chiral centers. acs.org A key finding from this research was the discovery of an enantiomerically pure compound that exhibited good efficacy. acs.org This implies that one enantiomer is significantly more active than the other, fitting the specific three-dimensional contours of the binding site on the CFTR protein. Such enantioselectivity is a hallmark of specific molecular recognition events and is a crucial consideration in drug design to maximize potency and minimize potential off-target effects associated with the less active enantiomer.

The introduction of any non-planar substituent or a modification that breaks the planarity of the pyridoindole ring system has the potential to generate stereoisomers. Therefore, the control and characterization of the stereochemistry of these derivatives are essential for establishing a clear and reproducible structure-activity relationship and for developing potent and specific therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. These models allow for the development of predictive hypotheses, which can guide the design and optimization of new, more potent analogues.

Several QSAR studies have been successfully conducted on scaffolds related to this compound. For a series of pyrido[3,4-b]indole derivatives with anticancer activity, researchers developed predictive QSAR models using two different methods. nih.gov One approach utilized a kernel-based partial least squares (KPLS) regression with 2D chemical fingerprint descriptors, such as atom triplet and linear fingerprints. nih.gov This 2D-QSAR model successfully correlated the structural features of the compounds with their antiproliferative activity against several cancer cell lines. nih.gov A second approach involved a 3D-QSAR study that generated a four-point pharmacophore model, consisting of one hydrogen bond donor and three aromatic ring features. nih.gov This 3D model provided insights into the influence of electronic and hydrophobic effects on activity, which were consistent with the observed SAR. nih.gov

In another example involving indole-2-carboxylates, a QSAR analysis provided clear guidance for substituent selection. nih.govscilit.com The model indicated that biological activity (pKi) was negatively correlated with lipophilicity and steric bulk, while it was positively correlated with the electron-donating resonance effect of substituents. nih.govscilit.com

The development of robust QSAR models relies on statistical validation to ensure their predictive power. Models developed for indole and benzofuran (B130515) derivatives as histone lysine (B10760008) methyl transferase inhibitors have demonstrated high robustness (R² > 0.93) and good predictive power (R²ext > 0.92) using a multiple linear regression (MLR) method. eurjchem.com These models, which can be based on a small number of molecular descriptors, are valuable for rapidly and economically identifying potential drug candidates for further development. eurjchem.com

Table 2: Summary of QSAR Models for Indole and Pyridoindole Analogs

Compound Series QSAR Method Key Descriptors/Features Biological Activity Source(s)
Pyrido[3,4-b]indoles KPLS (2D-QSAR) Atom triplet and linear 2D fingerprints Anticancer nih.gov
Pyrido[3,4-b]indoles Pharmacophore (3D-QSAR) 1 H-bond donor, 3 aromatic rings Anticancer nih.gov
Indole-2-carboxylates QSAR Analysis Lipophilicity, steric bulk, electronic resonance effects Glycine Site Antagonism nih.gov, scilit.com
Benzofuran/Indole Derivatives MLR (QSAR) minHBint4, Wlambdal.unity HKMT Inhibition eurjchem.com

Advanced Academic Applications and Future Research Avenues for Pyrido 2,3 B Indoles

Development as Chemical Probes for Biological Systems

The intrinsic properties of the pyrido[2,3-b]indole scaffold make it an excellent candidate for the development of chemical probes designed to interact with and report on biological systems. The introduction of a chlorine atom at the 2-position can modulate these properties, offering a handle for further functionalization or fine-tuning of the probe's behavior.

Fluorescent Probes for Cellular Imaging and Biosensing

The parent 9H-pyrido[2,3-b]indole structure is a known fluorophore, and its derivatives are actively being explored as fluorescent probes. nih.govresearchgate.net Researchers have successfully designed and synthesized novel probes based on this scaffold that exhibit promising photophysical characteristics. nih.gov For example, studies on the broader class of 9H-pyrido[2,3-b]indole-based fluorophores have yielded compounds with significant Stokes shifts and sensitivity to the polarity of their microenvironment. nih.gov

One notable derivative, referred to in the literature as probe 4b , demonstrated high sensitivity to pH variations and was found to interact directly with calf thymus DNA (ctDNA). nih.gov The binding mechanism was identified as groove binding, indicating that such probes can report on the structure and environment of nucleic acids. nih.govresearchgate.net These findings underscore the potential of the pyrido[2,3-b]indole framework in the design of probes for visual detection and cellular imaging applications. nih.gov While these studies establish a strong proof-of-concept for the scaffold, future research is required to specifically develop and characterize 2-chloro-9H-pyrido[2,3-b]indole as a fluorescent probe and to understand how the chloro-substituent impacts its spectral properties and biological targeting.

Affinity Probes for Receptor Characterization in Research

Affinity probes are essential tools for identifying and characterizing biological receptors. The development of such probes from the this compound scaffold is an area of considerable potential. While direct research on this specific compound is limited, studies on related chloro-indole and carboline structures provide a strong rationale for its investigation.

For instance, various derivatives of the isomeric pyrido[3,4-b]indoles have been synthesized and tested for their binding affinity to targets like the benzodiazepine (B76468) receptor. nih.gov In other research, chloro-substituted indoles have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Furthermore, in the field of synthetic cannabinoids, a 2-chloroindole analogue demonstrated high binding affinity for the human CB1 receptor, highlighting the favorable contribution of a chlorine atom at this position for receptor interaction. mdpi.com These examples strongly suggest that this compound could serve as a valuable core structure for building novel affinity probes to explore a wide range of biological targets.

Exploration in Catalysis and Organic Synthesis Reagent Development

In the realm of organic chemistry, this compound stands out as a potentially valuable and versatile reagent. The chlorine atom at the 2-position of the electron-deficient pyridine (B92270) ring acts as a reactive handle, making the compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. This capability allows for the strategic construction of more complex, functionalized molecules that would be otherwise difficult to synthesize.

Two of the most powerful and widely used cross-coupling methodologies in modern organic synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. nih.govwikipedia.orgnih.govorganic-chemistry.orgrsc.orglibretexts.orgacsgcipr.org

Application in Suzuki-Miyaura Coupling: this compound can serve as the halide partner in Suzuki-Miyaura reactions. By coupling it with a diverse array of aryl or heteroaryl boronic acids, chemists can systematically introduce a wide range of substituents at the 2-position. This strategy provides a direct route to novel derivatives with tailored electronic and steric properties for applications in medicinal chemistry and materials science. nih.govnih.gov

Application in Buchwald-Hartwig Amination: This reaction would enable the coupling of this compound with various primary and secondary amines. wikipedia.orgorganic-chemistry.orgrsc.orglibretexts.orgacsgcipr.org The resulting 2-amino-9H-pyrido[2,3-b]indole derivatives are a compound class of high interest due to their prevalence in biologically active molecules.

While the synthetic utility of this compound as a key building block is clear from a chemical standpoint, its application in these specific, named reactions remains a promising area for future research and publication.

Integration of Multi-Omics Data in Complex Mechanistic Investigations

The advent of multi-omics—the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the way researchers investigate the complex mechanisms of action of chemical compounds. This systems-biology approach allows for the generation of comprehensive mechanistic hypotheses that go beyond a single target or pathway. nih.govembopress.org

Currently, there is a lack of specific multi-omics studies centered on this compound in the available literature. However, this presents a significant future research opportunity. By treating biological systems with this compound and subsequently analyzing the global changes across multiple molecular layers, researchers could:

Uncover novel biological targets and pathways modulated by the compound.

Identify biomarkers that indicate cellular response.

Build comprehensive models of its mechanism of action, including any off-target effects.

Applying powerful data integration frameworks, such as the Causal Oriented Search of Multi-Omics Space (COSMOS) methodology, could provide deep mechanistic insights into the biological effects of this compound. nih.govembopress.org Such studies would be invaluable in accelerating its development for therapeutic or biotechnological applications.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-chloro-9H-pyrido[2,3-b]indole?

Palladium-catalyzed amidation and cyclization are widely used for constructing the pyridoindole scaffold. For example, derivatives such as 9-alkyl-2-aryl-substituted analogs are synthesized via Pd-mediated coupling of bromopyridines with indole precursors under optimized conditions (e.g., Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C). Post-synthetic chlorination at the 2-position can be achieved using POCl₃ or N-chlorosuccinimide .

Q. How can the purity and structural integrity of this compound be validated?

  • CHN elemental analysis ensures stoichiometric consistency (e.g., C, 75.96%; H, 7.52%; N, 16.51% for related compounds) .
  • Multinuclear NMR spectroscopy (¹H, ¹³C) confirms regiochemistry. For example, ¹³C NMR of 9-hexyl derivatives shows distinct peaks for aromatic carbons (δ 110–150 ppm) and alkyl chains (δ 20–35 ppm) .
  • LC-MS in positive ion mode (e.g., m/z = 254 [M+H]⁺) verifies molecular weight .

Q. What safety precautions are necessary when handling this compound?

  • Avoid inhalation/contact; use PPE (gloves, lab coat, goggles).
  • Store in a ventilated area away from oxidizers. Decomposition above 201°C may release toxic gases (e.g., NOₓ, HCl) .

Advanced Research Questions

Q. How can contradictory findings in the biological activity of pyridoindole derivatives be resolved?

  • Case study : 2-Amino-9H-pyrido[2,3-b]indole (AαC) induces DNA adducts in rodent colons but lacks intestinal carcinogenicity. Resolve discrepancies by:
  • Comparing in vitro mutagenicity assays (e.g., Ames test with S. typhimurium TA98 ) vs. in vivo tumorigenicity models .
  • Analyzing tissue-specific metabolic activation (e.g., CYP1A2-mediated bioactivation) .

Q. What strategies optimize reaction yields for Pd-catalyzed pyridoindole synthesis?

  • Ligand screening : Bulky ligands (Xantphos) improve catalytic efficiency.
  • Solvent selection : Toluene or DMF enhances solubility of aromatic intermediates.
  • Temperature control : 110–120°C balances reaction rate and side-product formation .

Q. How do 2-chloro-substituted pyridoindoles interact with DNA?

  • Intercalation studies : UV-Vis hypochromicity and fluorescence quenching indicate DNA binding.
  • Cytotoxicity assays : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa) using MTT assays.
  • Mechanistic probes : Competitive binding with ethidium bromide confirms intercalative mode .

Q. What analytical methods detect trace impurities in pyridoindole derivatives?

  • HPLC-DAD : Use a C18 column with gradient elution (ACN/water + 0.1% TFA). Detect at λ = 228–263 nm for chloro-substituted analogs .
  • HRMS : Resolve isotopic patterns to identify halogenated byproducts (e.g., Cl vs. Br adducts) .

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